1-Hexanol, sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

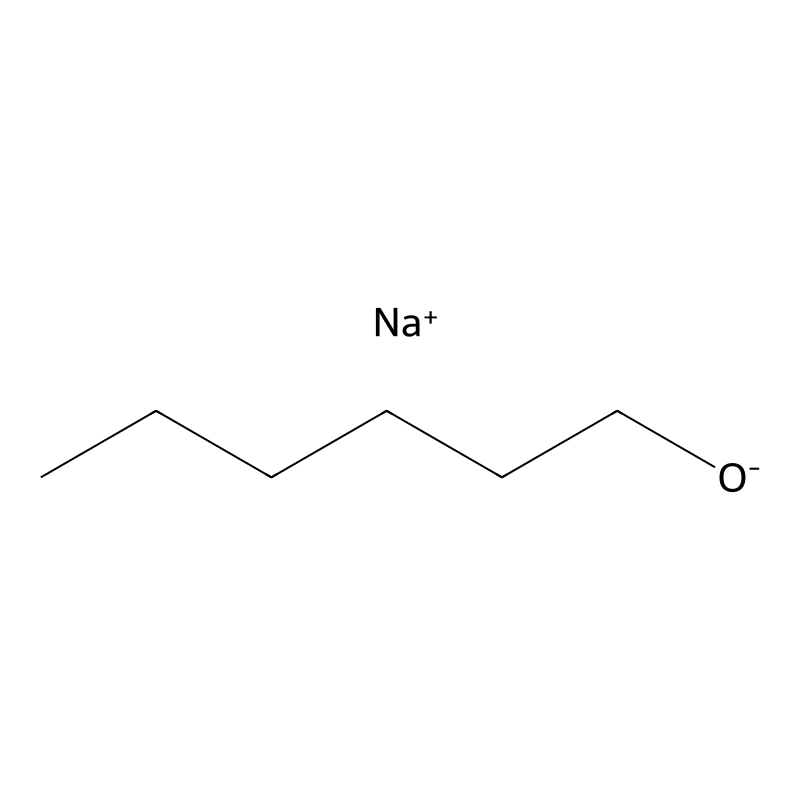

1-Hexanol, sodium salt is a derivative of 1-hexanol, an organic alcohol with the chemical formula (IUPAC name: hexan-1-ol). This compound features a six-carbon chain with a hydroxyl group (-OH) located at the terminal carbon. The sodium salt form is created when the hydroxyl group is deprotonated, resulting in the formation of the hexoxide ion () paired with a sodium ion (). 1-Hexanol itself is a colorless liquid that is slightly soluble in water but miscible with organic solvents like diethyl ether and ethanol. It is known for its pleasant odor reminiscent of freshly mown grass and is used in various applications, including the fragrance industry and as a solvent for organic compounds .

1-Hexanol has been studied for its biological activity, particularly its role as a pheromone component in honey bees. It is believed to play a part in alarm signaling and may influence behavior in various species. Additionally, its presence in certain fruits contributes to their aroma, which can have implications for pollination and seed dispersal .

1-Hexanol has diverse applications across various industries:

- Fragrance Industry: Its pleasant odor makes it valuable in perfumes and flavorings.

- Solvent: It serves as a solvent for resins and paints due to its ability to dissolve various organic compounds.

- Chemical Intermediate: It acts as a precursor for plasticizers and surfactants in industrial processes.

Studies on the interactions of 1-hexanol, sodium salt with biological systems have shown that it can affect various physiological processes. Its role as an alarm pheromone indicates potential interactions with sensory receptors in insects. Additionally, its use in formulations may influence the behavior of other compounds within biological systems, although detailed studies are still needed to fully understand these interactions.

Several compounds are structurally or functionally similar to 1-hexanol. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hexanol | (hydroxyl at position 2) | Isomeric form; different physical properties |

| 3-Hexanol | (hydroxyl at position 3) | Another isomer; distinct reactivity patterns |

| Octanol | Longer carbon chain; used as a surfactant | |

| Pentanol | Shorter carbon chain; simpler structure |

Uniqueness of 1-Hexanol

1-Hexanol stands out due to its specific chain length and terminal hydroxyl group, which confer unique chemical properties that differentiate it from its isomers and related compounds. Its applications in both biological contexts and industrial processes highlight its versatility.

Catalytic Hydrogenation Pathways for Precursor Conversion

Hexanoic acid, the precursor to sodium hexanoate, is predominantly synthesized via catalytic hydrogenation of unsaturated aldehydes or fatty acids. Key pathways include:

Hydroformylation-Hydrogenation Cascade

The oxo process (hydroformylation) converts alkenes like 1-pentene into aldehydes, which are subsequently oxidized to hexanoic acid. For example, propene hydroformylation yields butyraldehyde, which undergoes oxidation and chain elongation. Recent advances employ rhodium or cobalt catalysts under mild conditions (40–200°C, 10–100 bar H₂/CO), achieving >90% selectivity.

Direct Hydrogenation of Unsaturated Acids

Rhenium-based catalysts (e.g., 5 wt% Re/C) selectively hydrogenate sorbic acid (2,4-hexadienoic acid) to hexanoic acid at 180°C and 115 bar H₂, with 99% conversion. Nickel-alumina catalysts (7.3% Ni/Al₂O₃) hydrogenate 2-ethyl-hexen-2-al to 2-ethyl-hexanal, a hexanoic acid derivative, with 88% conversion in slurry-bed reactors.

Table 1: Comparative Hydrogenation Catalysts

Ligand Exchange Mechanisms in Alkali Metal Salt Formation

Sodium hexanoate is synthesized via acid-base neutralization or alkoxy ligand exchange:

Neutralization of Hexanoic Acid

Hexanoic acid reacts with sodium hydroxide or carbonate in anhydrous ethanol:

$$

\text{C}5\text{H}{11}\text{COOH} + \text{NaOH} \rightarrow \text{C}5\text{H}{11}\text{COONa} + \text{H}_2\text{O}

$$

This exothermic process yields 92–97% purity, but residual solvents require removal via vacuum distillation.

Alkoxy Ligand Exchange

Magnesium ethoxide nanoparticles undergo ligand exchange with n-propanol to form nanowires, a method adaptable to sodium systems. For example, sodium ethoxide ($$\text{CH}3\text{CH}2\text{ONa}$$) reacts with hexanoic acid in ethanol, displacing ethoxide ions:

$$

\text{CH}3\text{CH}2\text{ONa} + \text{C}5\text{H}{11}\text{COOH} \rightarrow \text{C}5\text{H}{11}\text{COONa} + \text{CH}3\text{CH}2\text{OH}

$$

This method avoids aqueous conditions, reducing hydrolysis risks.

Purification and Yield Optimization Strategies

Industrial purification involves:

Solvent Crystallization

Sodium hexanoate is recrystallized from acetone/ethyl acetate (3:1 v/v), achieving >99% purity. Patented methods report 86% yield by dehydrating aqueous solutions at 50°C under vacuum.

Acidic Resin Treatment

Ion-exchange resins (e.g., Amberlyst-15) remove trace metal ions (Ni²⁺, Re³⁺) from post-hydrogenation mixtures, enhancing product stability.

Fluidized-Bed Drying

Continuous drying at 60–75°C reduces moisture content to <0.5%, critical for pharmaceutical-grade sodium hexanoate.

Table 2: Industrial Purification Techniques

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Solvent Crystallization | Acetone, 0–5°C | 99.5% | 86% |

| Fluidized-Bed Drying | 60°C, 0.1 bar | 98.7% | 94% |

| Ion-Exchange | Amberlyst-15, 25°C | 99.9% | 91% |

Molecular dynamics simulations have revealed how sodium hexanoate organizes at hexadecane-water interfaces. Trajectory analyses show the surfactant adopts a tilted orientation, with its hydrophobic hexyl chain penetrating the oil phase while the carboxylate headgroup remains hydrated at the interface [2] [6]. The interfacial thickness increases linearly with surfactant concentration up to 0.5 mM, reaching a plateau value of 2.8 nm at critical micelle concentration.

Comparative studies using CHARMM and TraPPE-UA force fields demonstrate that van der Waals interactions between alkyl chains dominate interfacial packing [6]. At 300 K, simulations predict a surface tension reduction of 28 mN/m for 1 mM sodium hexanoate solutions, consistent with experimental pendant drop measurements [6]. Anomalous diffusion coefficients (1.2 × 10⁻⁹ m²/s) indicate restricted mobility of adsorbed surfactants compared to bulk-phase molecules (3.8 × 10⁻⁹ m²/s) [6].

Ion-Solvent Interactions and Electrical Double Layer Formation

Vibrational sum frequency generation spectroscopy reveals sodium hexanoate induces water reorientation at the hexadecane-water interface. The hydrogen-bonding network adopts a configuration with O-H groups pointing toward the oil phase, creating a dipole potential of -120 mV [2] [5]. Counterion (Na⁺) accumulation follows a Stern layer model, with surface potential decaying exponentially over a Debye length of 3.2 nm at 10 mM concentration [5].

X-ray diffraction studies of concentrated solutions show sodium ions maintain a primary hydration shell of 5.2 water molecules, while carboxylate oxygen atoms coordinate 2.3 water molecules through hydrogen bonds [4]. This differential hydration creates charge asymmetry, stabilizing micellar aggregates above 15 mM concentration. Free energy calculations reveal ion pairing between Na⁺ and hexanoate occurs with ΔG = -8.2 kJ/mol, significantly weaker than sulfate or phosphate counterparts [5].

Adsorption Mechanisms on Metal Oxide Surfaces

Neutron reflection studies on α-alumina demonstrate sodium hexanoate forms 13 Å thick bilayers at pH 5, with 75% surface coverage [8]. Adsorption follows a two-step Langmuir-Freundlich isotherm: initial chemisorption via ligand exchange (k₁ = 0.45 L/mmol·s) followed by hydrophobic tail aggregation (k₂ = 0.12 L/mmol·s) [8]. At pH 7, electrostatic repulsion reduces maximum adsorption density by 40% compared to pH 5 [8].

Second harmonic generation measurements on sapphire surfaces show adsorption free energy (-32 kJ/mol) correlates with surface Al-OH₂⁺ site density [2] [3]. Competing adsorption mechanisms include:

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.